An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] This guide is intended to be a critical resource for professionals in drug discovery and development, offering essential data and methodologies to predict the compound's behavior in biological systems and guide formulation strategies.
Core Physicochemical Data
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a quinoline derivative recognized for its potent biological activities, including strong antibacterial and antifungal properties.[1] Its unique structure, featuring a chloro group at the 8-position and a trifluoromethyl group at the 2-position, significantly enhances its biological efficacy.[1] The trifluoromethyl group, in particular, is known to improve lipophilicity, a key factor in drug design.[2]
| Property | Value | Data Source |
| CAS Number | 18706-22-4 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₅ClF₃NO | Chem-Impex, SCBT[1][3] |
| Molecular Weight | 247.60 g/mol | Chem-Impex, SCBT[1][3] |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP (Octanol-Water Partition Coefficient) | Not available | - |
| Appearance | Solid (assumed) | General chemical knowledge |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Experimental Protocols for Property Determination
While specific experimental data for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is limited, the following standard methodologies can be employed to determine its key physicochemical properties.[4]
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.[4]
-
Methodology (Capillary Method):
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in a calibrated melting point apparatus.[4]
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.[4]
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Solubility is a critical parameter that profoundly influences a drug's absorption and bioavailability.[4]
-
Methodology (Shake-Flask Method):
-
An excess amount of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.[4]
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, typically within 24-48 hours.[4]
-
The resulting suspension is filtered through a 0.22 µm filter to remove any undissolved solid.[4]
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and biological receptor binding.[4]
-
Methodology (Potentiometric Titration):
-
A solution of the compound is prepared at a known concentration in water or a suitable co-solvent system if aqueous solubility is limited.[4]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.[4][5]
-
The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[4]
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Lipophilicity, quantified by logP, is a key determinant of a molecule's ability to cross biological membranes and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]
-
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.
-
The mixture is shaken vigorously until equilibrium is reached (typically for several hours) and then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[4]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[4]
-
Caption: Experimental workflow for physicochemical property determination.
Biological Activity and Potential Applications
8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is noted for its significant biological activities, positioning it as a valuable compound in multiple research and development sectors.
-
Pharmaceutical Development : This compound demonstrates potent antibacterial and antifungal activities, making it a strong candidate for the development of new anti-infective agents.[1] It serves as a key intermediate in synthesizing novel antimicrobial drugs, with potential applications in combating resistant strains of pathogens.[1] Its utility also extends to the development of anti-inflammatory agents.[1]
-
Agrochemicals : In the agricultural sector, it is utilized in the formulation of effective herbicides and fungicides.[1] Its stability and efficacy make it a promising component for advanced crop protection products.[1]
-
Biochemical Research : Researchers employ this compound as a tool in studies involving enzyme inhibition and receptor binding.[1] This application is crucial for elucidating biological processes and understanding the mechanisms of various diseases.[1]
Caption: Key application areas of the target compound.
